Regioselective Advantage of Pre-Formed 2H-Indazole Core
5-Bromo-4-chloro-2-methyl-2H-indazole provides a defined N2-methylated indazole scaffold without requiring post-synthetic alkylation. Direct N-alkylation of 1H-indazoles under standard conditions (e.g., alkyl halides with base) invariably produces mixtures of N1- and N2-substituted products. In contrast, use of trimethyloxonium tetrafluoroborate (Me3OBF4) as a specialized alkylating agent achieves N2-selectivity with yields exceeding 90% for the 2-methyl-2H-indazole product, demonstrating the synthetic challenge inherent in accessing this regiochemistry [1]. By procuring this pre-formed 2H-indazole, users bypass the requirement for Me3OBF4 (a moisture-sensitive, hazardous reagent) and the subsequent chromatographic separation of N1/N2 isomers, thereby reducing synthetic step count by one alkylation step and eliminating isomer purification burden [2]. The commercial specification of 98% purity (HPLC) for this compound confirms the absence of the corresponding 1H-isomer contamination that would otherwise compromise downstream applications .
| Evidence Dimension | Regioselectivity of indazole N-methylation |
|---|---|
| Target Compound Data | Pre-formed N2-methylated 2H-indazole (5-Bromo-4-chloro-2-methyl-2H-indazole) with 98% purity |
| Comparator Or Baseline | Unprotected 1H-indazole precursors produce N1/N2 isomer mixtures upon direct alkylation; Me3OBF4-mediated N2-selective alkylation achieves >90% yield |
| Quantified Difference | Elimination of N1-isomer impurity (quantitative removal of isomer separation step); synthetic step reduction of one alkylation reaction |
| Conditions | Direct N-alkylation of 1H-indazoles with alkyl halides/base versus Me3OBF4-mediated regioselective alkylation in dichloromethane |
Why This Matters
Procurement of this pre-formed 2H-indazole eliminates the need for hazardous Me3OBF4 reagent handling and avoids the yield loss and analytical burden associated with N1/N2 isomer separation.
- [1] Cheung, M.; Boloor, A.; Stafford, J. A. Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. J. Org. Chem. 2003, 68, 4093-4095. View Source
- [2] Thang, T. H. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from DFT calculations. Beilstein J. Org. Chem. 2024, 20, 1940-1954. View Source
